Cyclo-(L-Val-L-Phe)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

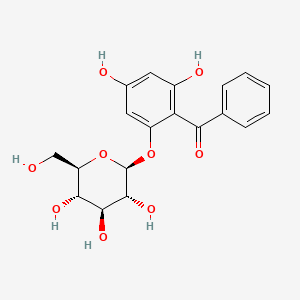

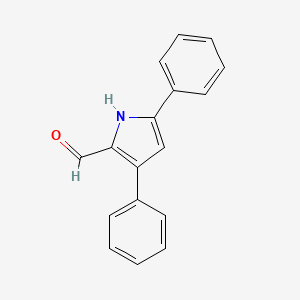

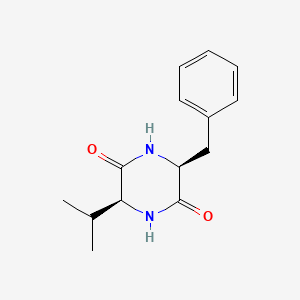

Cyclo-(L-Val-L-Phe) is a diketopiperazine metabolite first isolated from a marine bacteria, Pseudoalteromonas sp. in 2011. It is also produced as a secondary metabolite of Streptomyces rutgerensis and Bacillus subtilis .

Synthesis Analysis

The synthesis of Cyclo-(L-Val-L-Phe) involves the use of cyclodipeptide synthase (CDPS) and non-ribosomal peptide synthetases (NRPSs). An F186L CDPS mutant was isolated to produce Cyclo-(L-Phe-L-Val), which is undetectable in the product profile of the wild-type enzyme .Chemical Reactions Analysis

Cyclo-(L-Val-L-Phe) is known to be involved in various chemical reactions. For instance, it has been found to inhibit the gene transcription of isocitrate lyase (ICL) in Candida albicans under C2-carbon-utilizing conditions .Physical And Chemical Properties Analysis

Cyclo-(L-Val-L-Phe) is a solid compound with a molecular weight of 246.3. It is soluble in DMSO .科学的研究の応用

Stereochemical Assignment

Cyclo(L-Phe-L-Val) is a type of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides found ubiquitously in nature . The stereochemistry of DKPs is a key determinant of biological activity . A study has used electronic circular dichroic (ECD) spectroscopy to differentiate DKP stereoisomers, providing a reference for unambiguous stereochemical assignment of cyclo(L-Phe-L-Val) samples from natural sources .

2. Promotion of E. coli Growth and Biofilm Formation The study also revealed that cyclo(D-Phe-L-Pro), a similar compound to cyclo(L-Phe-L-Val), promotes both E. coli growth and biofilm formation significantly . This suggests that cyclo(L-Phe-L-Val) might have similar effects on bacterial growth and biofilm formation.

Activation of PPAR-γ

Cyclo(L-Phe-L-Val) has been identified as a potent PPAR-γ activator . PPAR-γ is a receptor that has been implicated in pathological states such as cancer, inflammation, diabetes, and neurodegeneration . The activation of PPAR-γ by cyclo(L-Phe-L-Val) was observed in Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells .

Neuroprotective Effect

Cyclo(L-Phe-L-Val) has demonstrated potential neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells . It reduced hydrogen peroxide-induced apoptosis as well as the generation of reactive oxygen species .

Inhibition of Mitochondria-related Apoptotic Proteins

Cyclo(L-Phe-L-Val) prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins, such as caspase 3 and poly (ADP-ribose) polymerase .

6. Inhibition of Nuclear Factor-kappa B Activation Cyclo(L-Phe-L-Val) inhibited the activation and translocation of nuclear factor-kappa B . This factor is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Autoinduction of Antibacterial Substances

Cyclo(L-Phe-L-Val) is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 . It can autoinduce the production of antibacterial substances active against S. aureus when co-cultured at a low cell density .

8. Induction of Neurite Outgrowth and Branching Cyclo(L-Phe-L-Val) induces neurite outgrowth and branching of chick cortical neurons in vitro when used at concentrations of 16 and 32 µM . It increases the phosphorylation of the PI3K substrate Akt, and neurite outgrowth induced by cyclo(L-Phe-L-Val) can be blocked by the PI3K inhibitor LY294002 .

特性

IUPAC Name |

(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(L-Phe-L-Val) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。